molecular formula C15H16O9 B1671248 Esculin CAS No. 531-75-9

Esculin

Cat. No. B1671248
CAS RN: 531-75-9
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-TVKJYDDYSA-N
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Description

Esculin is a hydroxycoumarin that is the 6-O-beta-D-glucoside of esculetin . It is a glucoside found in the inner bark of the horse chestnut (Aesculus hippocastanum) and roots of the yellow jessamine (Gelsemium sempervirens) that absorbs ultraviolet rays .


Synthesis Analysis

The oligomerization of esculin, catalyzed by the laccase from Trametes versicolor, was realized in an attempt to improve the properties of this glycosidic coumarin . A whole-cell catalytic strategy for esculin acylation was developed to improve its lipophilicity .


Molecular Structure Analysis

Esculin is structurally a hydroxycoumarin found in various medicinal plants . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The enzymatic polymerization of several phenolic species like hydroxybenzene, cresol, cardanol, catechol, catechin, or rutin was already reported .


Physical And Chemical Properties Analysis

Esculin has a molecular formula of C15H16O9 and a molecular weight of 340.28 g/mol . It has a role as an antioxidant and a metabolite. It is a beta-D-glucoside and a hydroxycoumarin .

Scientific Research Applications

Phloem Transport Studies

  • Phloem Transport Velocity and Environmental Cues: Esculin, a fluorescent coumarin glucoside, is used as a sucrose mimic to study phloem transport. It demonstrates that phloem transport velocity is regulated by environmental cues, changes in sucrose levels, and the expression of the sucrose transporter AtSUC2. This makes esculin an ideal tool for live-imaging experiments and in vivo studies of phloem transport (Knox et al., 2018).

Anti-inflammatory and Anti-oxidative Properties

  • Inhibition of NF-κB Activation: Esculin exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the inhibition of nuclear factor-κB (NF-κB) activation in macrophages. It also shows protective effects against endotoxin shock induced by lipopolysaccharide (LPS) in mice, reducing inflammatory cytokines and tissue injury (Li et al., 2016).
  • Regulation of TNF-α and IL-6 Production: Esculin regulates tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) production in LPS-stimulated mouse peritoneal macrophages through the MAPK pathway, indicating its potential as an anti-inflammatory agent (Niu et al., 2015).

Chromatographic Analysis

  • Hydrophilic Interaction Chromatography of Esculin: Esculin's analysis in ointments is facilitated using hydrophilic interaction chromatography with UV detection. This study provides new methods for the separation and quantitation of esculin in pharmaceutical formulations (Abdulla & Rasheed, 2020).

Renal Protection and Diabetes Management

  • **Protective Effect on Diabetic Renal Damage:** Esculin exhibits a protective effect against streptozotocin-induced diabetic renal damage in mice. It supports the therapeutic potential of esculin in managing diabetes and oxidative stress-related inflammatory processes in the kidney (Kang et al., 2014).

Lung Injury and Inflammation

  • Inhibition of Inflammation in Acute Lung Injury: Esculin inhibits the inflammation of LPS-induced acute lung injury in mice, regulating Toll-like receptor/NF-κB pathways. This study demonstrates esculin's protective effect on LPS-induced acute lung injury in mice (Tianzhu & Shumin, 2015).

Biosynthesis and Cytotoxicity Studies

  • Biosynthesis of Esculin Esters: A whole-cell catalytic strategy for esculin acylation is developed to improve its lipophilicity. This study provides a novel biocatalytic strategy for the acylation of esculin and insights into its application as a food additive or drug (Hao et al., 2021).

Pharmacokinetic Properties

  • Pharmacological and Pharmacokinetic Properties: A comprehensive review on esculin's pharmacological effects and pharmacokinetic characteristics reveals its potential in treating various diseases related to inflammation and oxidative damage, suggesting further high-quality studies for clinical efficacy establishment (Li et al., 2022).

Safety And Hazards

As per the safety data sheet, esculin should be handled with personal protective equipment/face protection. It should be ensured that there is adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Esculin is promising to treat many diseases, but further high-quality studies are needed to firmly establish the clinical efficacy of esculin . It has anti-diabetic effect, which is closely related to improving pancreas damage, promoting insulin release, and enhancing glucose homeostasis .

properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCADAYNFIFUHF-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045318
Record name Esculin
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Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aesculin
Source Human Metabolome Database (HMDB)
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Mechanism of Action

The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example.
Record name Esculin
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Product Name

Esculin

CAS RN

531-75-9
Record name Esculin
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Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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Record name Aesculin
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Record name Esculin, Aesculin
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Record name ESCULIN
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Record name Aesculin
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Melting Point

205 °C
Record name Aesculin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,000
Citations
C Li, J Li, J Lai, Y Liu - Phytotherapy Research, 2022 - Wiley Online Library
… effects of esculin are outstanding. This indicates that esculin is promising to be used to treat a variety of diseases closely related to inflammation and oxidative damage. Esculin has anti‐…
Number of citations: 9 onlinelibrary.wiley.com
T Cai, B Cai - Medicine, 2023 - journals.lww.com
… In addition, both esculin and esculin pentasulfate prolonged the activated clotting time, … with esculin pentasulfate exhibiting a more potent anticoagulant effect than esculin. Furthermore, …
Number of citations: 1 journals.lww.com
RR Facklam, MD Moody - Applied microbiology, 1970 - Am Soc Microbiol
… attention to the value of esculin hydrolysis in the identification of enterococci. The enterococci were able to split esculin, but … Meyer and Schonfeld (10) incorporated bile into the esculin …
Number of citations: 145 journals.asm.org
KS Kang, W Lee, Y Jung, JH Lee, S Lee… - Journal of agricultural …, 2014 - ACS Publications
… To evaluate the effect of esculin on diabetic renal damage, we administered esculin to STZ-… of esculin to mice, there was a rapid and short-lasting increase in plasma esculin and …
Number of citations: 60 pubs.acs.org
JA Fraser, WH Sperber - Journal of Food Protection, 1988 - Elsevier
… esculin hydrolysis in the … esculin, it would be expected that esculin hydrolysis could be detected by the addition of ferric ions to the media. Ferric ions will react with the product of esculin …
Number of citations: 243 www.sciencedirect.com
ERV Rios, NFM Rocha, ET Venâncio, BA Moura… - Chemico-Biological …, 2010 - Elsevier
… with esculin. In terms of antioxidant activity as a gastroprotective mechanism of esculin, the results show that pre-treatment with esculin … In conclusion, pre-treatment with esculin confers …
Number of citations: 61 www.sciencedirect.com
SC Edberg, S Pittman, JM Singer - Journal of Clinical …, 1977 - Am Soc Microbiol
Literature reports disagree concerning esculin hydrolysis in the family Enterobacteriaceae. A total of 2,490 strains of the family were investigated for esculin hydrolysis by two methods, …
Number of citations: 35 journals.asm.org
I Mokdad-Bzeouich, N Mustapha, F Chaabane… - The Journal of …, 2015 - nature.com
… Esculin is a monosaccharide of esculetin characterized by a fine blue fluorescent solution. It … oligomerization of esculin to ameliorate its properties. Polymerization reaction of esculin is …
Number of citations: 19 www.nature.com
Z Tianzhu, W Shumin - Inflammation, 2015 - Springer
In this study, we investigated anti-inflammatory effects of esculin (ESC) on lipopolysaccharide (LPS)-induced acute lung injury (ALI). ALI was induced in mice by intratracheal instillation …
Number of citations: 74 link.springer.com
X Niu, Y Wang, W Li, H Zhang, X Wang, Q Mu… - International …, 2015 - Elsevier
… were reduced by esculin. Meanwhile, we found that esculin significantly inhibited LPS-… These results suggest that esculin has potent anti-inflammatory activities in vivo and in vitro, …
Number of citations: 51 www.sciencedirect.com

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